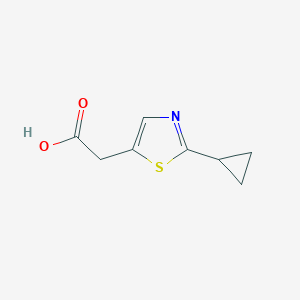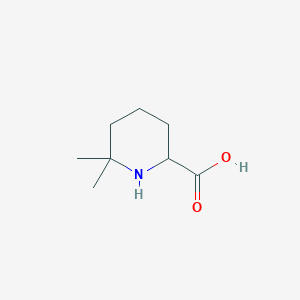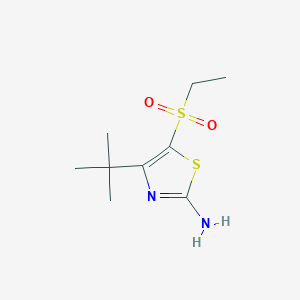
2-(2-Cyclopropylthiazol-5-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(2-ciclopropiltiazol-5-il)acético es un compuesto que pertenece a la familia de los tiazoles, conocida por sus diversas actividades biológicas. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en una estructura de anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 2-(2-ciclopropiltiazol-5-il)acético típicamente involucra la formación del anillo de tiazol seguida de la introducción del grupo ciclopropilo y la porción de ácido acético. Un método común involucra la reacción de una tioamida adecuada con α-halocetonas en condiciones básicas para formar el anillo de tiazol. El grupo ciclopropilo puede introducirse mediante reacciones de ciclopropanación utilizando reactivos como diazometano o precursores de ciclopropilcarbeno.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas optimizadas que aseguren un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de catalizadores para mejorar las velocidades de reacción. La elección de disolventes, temperatura y condiciones de presión son factores críticos para escalar el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(2-ciclopropiltiazol-5-il)acético puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en el anillo de tiazol, particularmente en las posiciones C-2 y C-5.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en condiciones ácidas o neutras.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Agentes halogenantes como N-bromosuccinimida para la sustitución electrófila; nucleófilos como aminas para la sustitución nucleófila.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o tiazoles sustituidos.
Aplicaciones Científicas De Investigación
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como agente antimicrobiano y antifúngico.
Medicina: Explorado por su posible uso en el desarrollo de nuevos fármacos con propiedades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en la síntesis de colorantes, biocidas y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción del ácido 2-(2-ciclopropiltiazol-5-il)acético implica su interacción con dianas moleculares específicas en los sistemas biológicos. El anillo de tiazol puede interactuar con enzimas y receptores, modulando su actividad. El grupo ciclopropilo puede mejorar la afinidad de unión y la especificidad del compuesto. La porción de ácido acético puede participar en enlaces de hidrógeno y otras interacciones que estabilizan la unión del compuesto a sus dianas.
Comparación Con Compuestos Similares
Compuestos similares
Tiazol: El compuesto principal con una estructura más simple.
Ácido 2-(2-tiazolyl)acético: Carece del grupo ciclopropilo.
Derivados de ciclopropiltiazol: Variantes con diferentes sustituyentes en el anillo de tiazol.
Unicidad
El ácido 2-(2-ciclopropiltiazol-5-il)acético es único debido a la presencia del grupo ciclopropilo, que puede mejorar su actividad biológica y estabilidad. La combinación del anillo de tiazol y la porción de ácido acético proporciona un andamio versátil para modificaciones y aplicaciones adicionales.
Propiedades
Fórmula molecular |
C8H9NO2S |
|---|---|
Peso molecular |
183.23 g/mol |
Nombre IUPAC |
2-(2-cyclopropyl-1,3-thiazol-5-yl)acetic acid |
InChI |
InChI=1S/C8H9NO2S/c10-7(11)3-6-4-9-8(12-6)5-1-2-5/h4-5H,1-3H2,(H,10,11) |
Clave InChI |
VWGUCFGUDUEDKR-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC=C(S2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-Bromophenyl)-5-(dibromomethyl)benzo[d]oxazole](/img/structure/B11783708.png)
![5-((2,6-Dimethylmorpholino)methyl)-2-(3-iodophenyl)benzo[d]oxazole](/img/structure/B11783713.png)


![6-Methyl-2-(p-tolylamino)-4a,8a-dihydro-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B11783728.png)
![2-Chloro-6-(2,3-dihydrobenzo[B][1,4]dioxin-6-YL)-4-phenylnicotinonitrile](/img/structure/B11783731.png)
![3,4-Dichloro-N-(2,4,5-trichlorophenyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11783734.png)
![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylic acid](/img/structure/B11783739.png)
![4-(Difluoromethoxy)-2-ethylbenzo[d]oxazole](/img/structure/B11783749.png)

![2-Methyl-4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B11783777.png)


